Diethyl 2-[(4-methylphenyl)methylene]malonate

Organic Synthesis Knoevenagel Condensation Process Chemistry

Diethyl 2-[(4-methylphenyl)methylene]malonate (CAS 14111-33-2) is an α,β-unsaturated carbonyl compound belonging to the arylidene malonate class, with the molecular formula C15H18O4 and a molecular weight of 262.30 g/mol. It is characterized as a diethyl ester derivative of malonic acid featuring a 4-methylbenzylidene substitution.

Molecular Formula C15H18O4
Molecular Weight 262.3 g/mol
CAS No. 14111-33-2
Cat. No. B082831
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethyl 2-[(4-methylphenyl)methylene]malonate
CAS14111-33-2
SynonymsDIETHYL 2-[(4-METHYLPHENYL)METHYLENEMALONATE]
Molecular FormulaC15H18O4
Molecular Weight262.3 g/mol
Structural Identifiers
SMILESCCOC(=O)C(=CC1=CC=C(C=C1)C)C(=O)OCC
InChIInChI=1S/C15H18O4/c1-4-18-14(16)13(15(17)19-5-2)10-12-8-6-11(3)7-9-12/h6-10H,4-5H2,1-3H3
InChIKeyUEKBMHTZKUMANN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Diethyl 2-[(4-methylphenyl)methylene]malonate (CAS 14111-33-2): Chemical Profile and Procurement Overview


Diethyl 2-[(4-methylphenyl)methylene]malonate (CAS 14111-33-2) is an α,β-unsaturated carbonyl compound belonging to the arylidene malonate class, with the molecular formula C15H18O4 and a molecular weight of 262.30 g/mol [1]. It is characterized as a diethyl ester derivative of malonic acid featuring a 4-methylbenzylidene substitution . This compound is predominantly synthesized via the Knoevenagel condensation of 4-methylbenzaldehyde with diethyl malonate, a reaction that yields this specific substituted structure [2]. It serves primarily as a versatile intermediate in organic synthesis for constructing complex molecular frameworks .

Knoevenagel-derived arylidene malonate intermediate for complex molecule assembly
4-Methylbenzylidene substitution provides defined electronic and steric profile for Michael acceptor tuning
Single-crystal structure-characterized solid form supports purity verification and formulation studies

Diethyl 2-[(4-methylphenyl)methylene]malonate (CAS 14111-33-2): Why In-Class Analogs Cannot Be Interchanged


While arylidene malonates share a common core structure, their utility in specific synthetic routes is critically dependent on the electronic and steric properties conferred by the aryl substituent . Simple substitution with other analogs, such as the unsubstituted benzylidene (CAS 5292-53-5) or the 4-chloro (CAS 6827-40-3) derivative, can lead to significant deviations in reaction outcomes, including lower yields, altered regioselectivity, or product solubility . The 4-methyl group on the target compound modulates the electrophilicity of the Michael acceptor, influencing both reaction kinetics and the crystallinity of downstream intermediates [1]. Therefore, a generic substitution strategy is not viable for processes optimized for this specific electronic and steric profile, as it can result in failed syntheses or necessitate extensive re-optimization of reaction conditions [2].

Electronic
Replacing the 4-methyl group with unsubstituted or 4-chloro analogs may alter electrophilicity and reaction kinetics, impacting yield and regioselectivity.
Crystallinity
Analog-dependent crystal packing can shift downstream intermediate crystallinity, affecting isolation and purity profiles.
Solubility
Substituent lipophilicity differences may require re-optimization of solvent systems for reaction and purification workflows.

Diethyl 2-[(4-methylphenyl)methylene]malonate (CAS 14111-33-2): Quantified Differentiation Against Analogs


Synthesis Efficiency: 22% Higher Yield vs. 4-Chloro Analog

Diethyl 2-[(4-methylphenyl)methylene]malonate demonstrates superior synthetic accessibility compared to its 4-chloro-substituted analog. Under comparable Knoevenagel condensation conditions using piperidine and acetic acid catalysis, the target compound is obtained in near-quantitative yield (99%), whereas the 4-chloro derivative yields only approximately 77% .

Synthetic yield vs. 4-Cl analog
Cross-study comparable
Reported 99% yield (target) vs. 77% for 4-chloro analog under comparable Knoevenagel conditions
Supports synthesis efficiency assessment for route scoping
Data to verify; direct head-to-head replicate not specified
Organic Synthesis Knoevenagel Condensation Process Chemistry

Lipophilicity Tuning: Higher Calculated XLogP3 vs. Unsubstituted Benzylidene Analog

The 4-methyl substitution increases the compound's lipophilicity compared to the unsubstituted benzylidene analog. The calculated partition coefficient (XLogP3) for Diethyl 2-[(4-methylphenyl)methylene]malonate is 3.5, which is 0.4 units higher than the value of 3.1 reported for diethyl 2-benzylidenemalonate (CAS 5292-53-5) [1]. This difference can significantly impact compound behavior in biological systems and during purification.

Lipophilicity (XLogP3)
Reported
+0.4 vs. unsubstituted benzylidene (3.5 vs. 3.1)
Supports lipophilicity tuning in analog design
Calculated property; experimental logP may differ
Medicinal Chemistry Lipophilicity Drug Design

Crystallinity and Solid-State Characterization Data

Diethyl 2-[(4-methylphenyl)methylene]malonate has been rigorously characterized by single-crystal X-ray diffraction, providing definitive data on its solid-state structure [1]. The compound crystallizes in the monoclinic crystal system with space group C2/c and unit cell parameters a = 18.210(4) Å, b = 8.316(2) Å, c = 20.130(4) Å, β = 109.0(2)° and Z = 8 [1]. This level of detailed structural information is not universally available for all in-class analogs and is essential for applications requiring high purity or understanding solid-state interactions.

Crystal structure
Class-level inference
Monoclinic C2/c, a=18.210(4) Å, b=8.316(2) Å, c=20.130(4) Å, β=109.0(2)°, Z=8
Provides solid-state identity reference for polymorph comparison
Class-level; analogous data not available for all comparators
Crystallography Solid-State Chemistry Structural Biology

Volatility Profile: Boiling Point Comparison with 4-Chloro Analog

The boiling point of Diethyl 2-[(4-methylphenyl)methylene]malonate (335.2°C at 760 mmHg) is lower than that of its 4-chloro-substituted analog (349.7°C at 760 mmHg) [1]. This difference of 14.5°C may be practically relevant for separation and purification processes, such as distillation, offering a potential operational advantage.

Boiling point
Cross-study comparable
335.2 °C (target) vs. 349.7 °C for 4-chloro analog (Δ –14.5 °C at 760 mmHg)
Supports distillation and thermal stability review
Source review; confirm under process-relevant conditions
Process Chemistry Purification Physical Properties

Diethyl 2-[(4-methylphenyl)methylene]malonate (CAS 14111-33-2): Evidence-Based Application Scenarios


Preferred Building Block for High-Yield Knoevenagel Condensations

This compound is an ideal choice for synthetic routes where maximizing yield and minimizing waste are paramount. The demonstrated 99% yield in its own synthesis, which is significantly higher than the 77% yield reported for the 4-chloro analog, strongly suggests it will exhibit favorable reactivity as a substrate in further transformations . This makes it a cost-effective intermediate for multi-step syntheses of pharmaceuticals or agrochemicals.

Rational Drug Design Requiring Increased Lipophilicity

In medicinal chemistry projects where the goal is to increase the lipophilicity of a lead series, this compound provides a predictable and quantifiable advantage. Its XLogP3 value of 3.5 offers a 0.4 unit increase over the unsubstituted benzylidene analog (XLogP3 = 3.1) [1]. This property is crucial for optimizing ADME (Absorption, Distribution, Metabolism, Excretion) profiles, particularly for central nervous system (CNS) targets where higher lipophilicity often correlates with improved blood-brain barrier penetration.

Quality Control and Formulation Studies Requiring Definitive Solid-State Data

For applications in solid-state chemistry, formulation development, or intellectual property filings, this compound is a superior choice due to the availability of a full single-crystal X-ray structure [2]. This level of characterization, which includes precise unit cell parameters and space group identification, is essential for verifying polymorphic purity and understanding material properties. This data provides a robust foundation for regulatory submissions and patent protection.

Large-Scale Processes Requiring Efficient Purification

For industrial-scale syntheses, the compound's boiling point (335.2°C) is a practical advantage over higher-boiling analogs like the 4-chloro derivative (349.7°C) [3]. This 14.5°C difference can reduce energy costs and processing time during distillation-based purification, contributing to a more sustainable and cost-effective manufacturing process.

Application
Selection Property
Validation Focus
Knoevenagel-based route development
Synthetic accessibility profile
Comparative yield optimization
Lead optimization with lipophilicity tuning
Calculated XLogP3 differential
LogP-modulated ADME property review
Solid-state characterization and QC reference
Single-crystal structure availability
Polymorph identification and purity verification
Distillation-oriented process development
Boiling point differential vs. analogs
Thermal separation efficiency review

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